molecular formula C15H14ClNO2S B601374 Clopidogrel carboxylic acid CAS No. 90055-55-3

Clopidogrel carboxylic acid

カタログ番号: B601374
CAS番号: 90055-55-3
分子量: 307.8
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clopidogrel carboxylic acid (chemically known as SR26334) is the primary inactive metabolite of clopidogrel, a prodrug widely used as an antiplatelet agent to prevent thrombotic events. Clopidogrel undergoes hepatic metabolism via two major pathways: (1) hydrolysis by carboxylesterase 1 (CES1) to form this compound, and (2) cytochrome P450 (CYP)-dependent oxidation to generate the active thiol metabolite (CAM) that inhibits platelet aggregation . The carboxylic acid metabolite accounts for approximately 85% of circulating clopidogrel metabolites in humans and serves as a surrogate marker for pharmacokinetic studies due to its stability and detectability .

準備方法

Synthetic Routes to Clopidogrel Carboxylic Acid

Bromination-Hydrolysis of o-Chlorobenzene Acetic Acid Derivatives

The most widely documented method involves bromination of o-chlorobenzene acetic acid or its methyl ester, followed by hydrolysis to yield this compound. As detailed in , bromination employs a mixture of hydrogen bromide (HBr) and sodium bromate (NaBrO3) under acidic conditions (pH 1–2) with UV-light activation. The reaction proceeds via radical intermediates, achieving 85–92% yields of α-brominated products (Table 1). Subsequent hydrolysis of the methyl ester group using 10% NaOH at 60°C for 4 hours converts the intermediate into the carboxylic acid form .

Table 1: Bromination Conditions and Yields

Starting MaterialBrominating AgentAcid CatalystReaction TimeYield (%)
o-Chlorobenzene acetic acidHBr/NaBrO3H2SO46 hours89
o-Chlorobenzene acetic acid methyl esterHBr/NaBrO3HCl5 hours92

Direct Hydrolysis of Clopidogrel Free Base

An alternative route involves hydrolyzing the ester group of clopidogrel free base (I). Patent describes a one-pot process where clopidogrel free base undergoes acid-catalyzed hydrolysis using 98% sulfuric acid at 50°C for 4 hours, followed by neutralization with sodium bicarbonate . This method achieves 95–97% conversion efficiency and avoids racemization due to mild conditions. The carboxylic acid is isolated via crystallization from methanol, yielding a purity of 99.3–99.7% .

Optimization of Hydrolysis Conditions

Acidic vs. Basic Hydrolysis

Comparative studies reveal that acidic hydrolysis (e.g., H2SO4, HCl) preserves stereochemical integrity but requires stringent temperature control (<60°C) to prevent decarboxylation . In contrast, basic hydrolysis (e.g., NaOH, KOH) accelerates reaction rates but risks racemization, reducing enantiomeric excess (e.e.) to ≤98%. For industrial scalability, acidic conditions are preferred, as demonstrated by ’s use of 2.0 g 36% HCl in ethyl acetate to achieve 99.5% e.e.

Solvent Systems and Purification

Optimal solvents include methanol-water (1:1 v/v) for hydrolysis and ethyl acetate for extraction. Post-hydrolysis purification involves activated charcoal treatment to adsorb impurities, followed by recrystallization. Patent reports a 85.7–87.2% isolated yield after methanol recrystallization, with residual solvents below ICH limits (≤0.1%).

Analytical Validation and Characterization

Chromatographic Purity Assessment

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound. As per , a C18 column with methanol-water-formic acid (70:30:0.1) mobile phase (0.5 mL/min flow rate) achieves baseline separation in 4 minutes. Detection employs multiple reaction monitoring (MRM) at m/z 308.10→113 for the analyte and m/z 312.10→129 for the internal standard (clopidogrel-d4-carboxylic acid) .

Table 2: LC-MS/MS Parameters for this compound

ParameterSpecification
ColumnC18, 150 × 4.6 mm, 5 µm
Mobile PhaseMethanol:Water:Formic Acid (70:30:0.1)
Retention Time2.8 minutes
LOD5 ng/mL
LOQ25 ng/mL

Spectroscopic Confirmation

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic peaks at 1705 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch). Nuclear magnetic resonance (NMR) data ( H, 400 MHz) shows a singlet at δ 3.72 ppm (2H, COOCH3) in the ester intermediate, which disappears post-hydrolysis, confirming conversion to the carboxylic acid .

Industrial-Scale Production Challenges

Byproduct Formation

Major byproducts include α-chloro-(2-chlorophenyl)acetic acid (from incomplete bromination) and 6,7-dihydrothieno[3,2-c]pyridine derivatives (from cyclization side reactions). Patent mitigates these via UV-light optimization (λ = 365 nm) to enhance bromination selectivity and temperature-controlled cyclization (50°C ± 2°C).

化学反応の分析

Types of Reactions: Clopidogrel carboxylic acid primarily undergoes hydrolysis reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide or other basic reagents.

    Neutralization: Acids such as hydrochloric acid or sulfuric acid.

Major Products Formed: The primary product formed from the hydrolysis of clopidogrel is this compound itself. No significant by-products are typically observed under controlled conditions .

科学的研究の応用

Pharmacokinetic Studies

Clopidogrel carboxylic acid is primarily studied for its role in understanding the pharmacokinetics of clopidogrel. As a major metabolite, it provides insights into the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Method Development for Quantification

Several methods have been developed to quantify this compound in biological samples:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A sensitive method was established for determining this compound levels in human plasma. The method demonstrated a lower limit of quantification of 25 ng/ml with high linearity (r ≥ 0.999) across a range of 25–3000 ng/ml. This technique is crucial for therapeutic drug monitoring in patients treated with clopidogrel .
  • High-Performance Liquid Chromatography (HPLC) : Another study validated an HPLC method for measuring the inactive carboxylic acid metabolite alongside the active metabolite of clopidogrel in feline plasma. This study aimed to assess the pharmacokinetics of clopidogrel in cats, highlighting its efficacy over aspirin in preventing thromboembolic diseases .

Therapeutic Drug Monitoring

The quantification of this compound is essential for therapeutic drug monitoring, particularly in patients with cardiovascular diseases. Monitoring the levels of this metabolite can help clinicians adjust dosages to achieve optimal therapeutic effects while minimizing adverse reactions.

Clinical Implications

  • Response Variability : Individual responses to clopidogrel can vary significantly due to genetic factors affecting metabolism. By monitoring this compound levels, healthcare providers can identify patients who may not be responding adequately to treatment and adjust their therapy accordingly .

Analytical Chemistry Applications

This compound serves as a reference compound in various analytical applications:

  • Impurity Identification : As a pharmaceutical analytical impurity, this compound is used to identify and quantify impurities during drug formulation and stability studies. Its presence can indicate degradation products formed under stress conditions .
  • Method Validation : The compound is utilized in validating analytical methods for detecting pharmaceutical impurities, ensuring compliance with regulatory standards during drug development .

Pharmacokinetic Study in Cats

A pilot study involving healthy cats administered with clopidogrel demonstrated the importance of measuring both active and inactive metabolites, including this compound. The study confirmed that monitoring these metabolites could significantly improve treatment outcomes for thromboembolic diseases in veterinary medicine .

Human Plasma Analysis

A study focused on human plasma highlighted the successful application of LC-MS/MS for quantifying this compound, reinforcing its utility in clinical settings for therapeutic monitoring and pharmacokinetic assessments .

作用機序

Clopidogrel carboxylic acid itself is pharmacologically inactive. The parent compound, clopidogrel, requires metabolic activation to exert its antiplatelet effects. Clopidogrel is converted to its active thiol metabolite, which irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation and thrombus formation .

類似化合物との比較

Structural and Functional Differences

Compound Structure Bioactivity Key Enzymes Involved
Clopidogrel Prodrug (methyl ester) Inactive until metabolized CYP2C19, CYP3A4, CES1
Clopidogrel Carboxylic Acid Hydrolyzed product (carboxylate) Inactive CES1
2-Oxo-Clopidogrel Intermediate (oxo form) Precursor to active metabolite CYP2C19, CYP3A4
Active Thiol Metabolite (CAM) Thiol derivative (R-130964) Inhibits ADP-induced platelet aggregation CYP2C19, CYP3A4
Clopidogrel Acyl Glucuronide Conjugated metabolite Inactive UGT2B7, UGT2B4, UGT2B17

Pharmacokinetic Parameters

Data from feline and human studies highlight distinct pharmacokinetic profiles (Table 1):
Table 1. Pharmacokinetic Comparison of Clopidogrel Metabolites

Parameter This compound 2-Oxo-Clopidogrel Active Metabolite (CAM)
Cmax (ng/mL) 2,900–3,300 (cats) Unstable 16–39 (cats)
AUC (ng·h/mL) >100-fold higher vs. CAM N/A ~12% extrapolated
Half-Life (h) ~24 (cats) <6 (unstable) ~4–8 (cats)
Stability Stable at −80°C for 9 months Degrades rapidly Requires derivatization

Key Findings :

  • Stability : this compound is highly stable in plasma, even at room temperature for 7 days, whereas 2-oxo-clopidogrel degrades within 6 hours .
  • Metabolic Pathways : CES1 is the dominant enzyme for carboxylic acid formation, while CYP2C19/CYP3A4 drive active metabolite production . Genetic polymorphisms in CES1 (e.g., G143E) reduce carboxylic acid levels and enhance clopidogrel efficacy .
  • Analytical Detectability : The carboxylic acid metabolite is quantifiable at 200 ng/mL (LLOQ) in cats and 1 pg/mL in humans using UPLC-MS/MS, outperforming the active metabolite, which requires derivatization for stabilization .

Species-Specific Metabolism

  • Humans : ~85% of clopidogrel is converted to carboxylic acid, with <15% forming the active metabolite .
  • Cats : Similar to humans, but intersubject variability in CAM formation impacts antiplatelet efficacy .
  • Dogs : Lower carboxylic acid concentrations (vs. humans) suggest species-dependent metabolic differences .

Drug-Drug Interactions

  • CYP2C8 Inactivation : Carboxylic acid glucuronidation in hepatic microsomes inhibits CYP2C8, impacting co-administered drugs .

生物活性

Clopidogrel carboxylic acid (SR26334) is the primary inactive metabolite of the antiplatelet drug clopidogrel, which is widely used for the prevention of thrombotic events in patients with cardiovascular diseases. Understanding the biological activity of this compound is crucial for optimizing its therapeutic efficacy and minimizing adverse effects.

Metabolism and Pharmacokinetics

Clopidogrel is a prodrug that undergoes extensive metabolism primarily in the liver, where it is converted into its active metabolite through a series of enzymatic reactions. Approximately 85% of clopidogrel is hydrolyzed to this compound by carboxylesterases (CES), particularly CES1, which plays a significant role in determining the pharmacokinetic profile of clopidogrel .

Key Pharmacokinetic Parameters

ParameterValue
Cmax (mg/L)4.9 ± 1.22 (150 mg dose)
Tmax (hours)0.8 - 1.0
Half-life (hours)7.2 - 7.6
Urinary excretion (%)2.2 - 2.4

These parameters indicate that this compound reaches peak plasma concentrations relatively quickly after administration and has a moderate elimination half-life, which is important for maintaining effective antiplatelet activity over time .

This compound itself does not exhibit significant antiplatelet activity; rather, it serves as a marker for the pharmacodynamic effects of clopidogrel. The active metabolite formed from clopidogrel interacts with the P2Y12 receptor on platelets, leading to inhibition of platelet aggregation. The conversion to this active form is critical, as genetic polymorphisms in metabolic enzymes can significantly affect individual responses to therapy .

Genetic Variability in Response

Genetic factors, particularly polymorphisms in the CYP2C19 gene and CES1 gene (S75N variant), have been shown to influence the efficacy of clopidogrel therapy. For example, patients with certain CES1 variants exhibit enhanced responses to clopidogrel, leading to lower rates of adverse cardiovascular events such as myocardial infarction and stroke .

Case Studies and Clinical Findings

Several clinical studies have highlighted the variability in response to clopidogrel based on genetic makeup:

  • Study on Acute Coronary Syndrome Patients : A cohort study involving 851 patients demonstrated that those carrying the CES1 S75N variant had significantly lower rates of cerebrovascular events (4.8% vs. 14%, p < 0.001) and acute myocardial infarction (6.1% vs. 15.1%, p < 0.001) compared to those without this variant .
  • Impact of Proton Pump Inhibitors : Co-administration of proton pump inhibitors (PPIs), particularly omeprazole, has been shown to reduce the efficacy of clopidogrel by inhibiting its metabolic activation. This interaction underscores the importance of considering drug-drug interactions when prescribing clopidogrel .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying clopidogrel carboxylic acid in human plasma?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include protein precipitation using HCl, centrifugation, and extraction with organic solvents (e.g., ethyl acetate). Reconstitution in mobile phase (e.g., acetonitrile:ammonium formate buffer) ensures stability .
  • Validation Parameters : Follow ICH/USFDA guidelines for specificity, linearity (25–3000 ng/mL range using weighted quadratic regression), accuracy (≤20% deviation at LLOQ), and precision (intra-/inter-day CV ≤15%) .

Q. How are calibration curves optimized for this compound quantification?

  • Approach : Use 8–9 non-zero calibration points with weighted regression (1/x weighting) to address heteroscedasticity. Back-calculate concentrations using polynomial equations (e.g., Y = a₂X² + a₁X + a₀) .
  • Acceptance Criteria : ≥75% of standards must meet ≤20% deviation (LLOQ) and ≤15% deviation (higher concentrations). Correlation coefficients (r) >0.99 are mandatory .

Q. What strategies mitigate matrix effects in plasma samples?

  • Solutions : Test six batches of blank plasma to confirm absence of endogenous interference. Use stable isotope-labeled internal standards (e.g., [²H₄]-clopidogrel carboxylic acid) to normalize recovery variations .

Advanced Research Questions

Q. How do CYP2C19 polymorphisms influence this compound pharmacokinetics?

  • Mechanistic Insight : CYP2C19 loss-of-function alleles reduce formation of the active thiol metabolite, indirectly elevating this compound levels due to shunting toward esterase-mediated hydrolysis. Pharmacokinetic studies show 30–50% higher AUC in poor metabolizers .
  • Methodological Consideration : Genotype-phenotype correlation studies require simultaneous quantification of clopidogrel, 2-oxo-clopidogrel, and carboxylic acid metabolite using LC-MS/MS with LLOQ ≤1 ng/mL .

Q. Why do discrepancies arise in reported elimination half-life (t₁/₂) values across studies?

  • Data Contradiction Analysis : Variability stems from differences in non-compartmental vs. compartmental modeling. For example, trapezoidal AUC calculations in Kinetica™ software may underestimate t₁/₂ compared to log-linear regression of terminal phase data .
  • Resolution : Standardize pharmacokinetic models (e.g., Phoenix WinNonlin) and validate sampling time points beyond 48 hours post-dose to capture terminal elimination .

Q. What experimental designs address the instability of clopidogrel metabolites in biological matrices?

  • Stabilization Protocol : Immediate acidification of plasma with 0.02 M HCl prevents degradation of 2-oxo-clopidogrel. Store samples at −80°C and limit freeze-thaw cycles to <3 .
  • Degradation Profiling : Use GC-MS/NMR to identify hydrolysis byproducts (e.g., (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothiophenyl)acetic acid) and adjust extraction protocols accordingly .

Q. How can chemometric approaches optimize HPLC-UV methods for simultaneous quantification of clopidogrel and its carboxylic acid metabolite?

  • DOE Application : Employ Box-Behnken design to optimize mobile phase (e.g., acetonitrile:phosphate buffer ratio), column temperature (25–40°C), and flow rate (0.8–1.2 mL/min). Derringer’s desirability function maximizes resolution and peak symmetry .

Q. Methodological Challenges & Solutions

Q. What are the limitations of using this compound as a surrogate marker in interspecies studies?

  • Key Issue : Dogs exhibit <10% human-equivalent SR26334 (carboxylic acid) exposure despite shared CYP enzymes. Cross-species differences in esterase activity necessitate species-specific validation of metabolic pathways .

Q. How do drug-drug interactions alter this compound exposure?

  • Case Study : Coadministration with atorvastatin (CYP3A4 inhibitor) increases this compound AUC by 22% due to competitive metabolism. Use validated multi-analyte LC-MS methods to monitor interactions .

Q. Data Interpretation Guidelines

Q. How should researchers handle outliers in this compound recovery studies?

  • Statistical Framework : Apply Grubbs’ test to identify outliers. Reject data points if recovery deviates >30% from mean (n=6 replicates). Re-extract and reanalyze suspect samples .

特性

IUPAC Name

2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCASRSISIKYPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144644
Record name 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90055-55-3
Record name 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90055-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 100 mg (0.3466 mmole) (±)-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyrid-5-yl) acetonitrile was dissolved in 2 mL t-butanol and add 1.5 mL HCl was added. The reaction mixture was refluxed for 9 hrs at 100° C. In the end, after the completion of reaction, water was added and pH was brought to 4 with 10% KOH solution. The product was extracted with 5 mL dichloromethane and proceeded as given in the earlier example. The yield was 40 mg (38%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

50.0 g of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and 74.6 g of α-bromo-(2-chlorophenyl)acetic acid were successively added to a mixture of 275 ml of water and 75 ml of methanol, and the resulting solution was cooled to below 10° C. while stirring. 63.9 g of 85.0% KOH dissolved in 142 ml of water was slowly added to the above solution while maintaining the temperature at below 15° C. The resulting transparent solution was heated to 40° C. and stirred at that temperature for 3 hrs. The pH of the reaction solution was adjusted to 3.5 with 6N—HCl, cooled to room temperature and stirred for 2 hrs. Then, the reaction mixture was further cooled to below 5° C. and stirred for 2 hrs. The precipitated crystals were filtered, washed sequentially with 150 ml of water and 100 ml of n-hexane, and dried at 40° C. to obtain 81.7 g of the title compound (yield: 88%) as a white-yellow monohydrate.
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
74.6 g
Type
reactant
Reaction Step Two
Name
Quantity
275 mL
Type
solvent
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
63.9 g
Type
reactant
Reaction Step Three
Name
Quantity
142 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。